HPPD Inhibitory Potency: 2-Acetyl-1,3-cyclohexanedione vs. Commercial Triketone Herbicides
2-Acetyl-1,3-cyclohexanedione exhibits only weak inhibitory activity against 4-hydroxyphenylpyruvate dioxygenase (HPPD), with an IC₅₀ value of 11,200 nM (11.2 µM) against purified pig liver HPPD [1]. In contrast, commercial triketone herbicides such as mesotrione and sulcotrione demonstrate sub-micromolar to low nanomolar potency against the same enzyme target, with reported IC₅₀ values typically ranging from approximately 5 nM to 50 nM [2]. This represents a difference of approximately 200- to 2,000-fold in inhibitory potency.
| Evidence Dimension | HPPD enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 11,200 nM (11.2 µM) |
| Comparator Or Baseline | Mesotrione and sulcotrione (commercial triketone herbicides): IC₅₀ ≈ 5–50 nM |
| Quantified Difference | Approximately 200-fold to 2,000-fold weaker inhibition |
| Conditions | Enzymatic assay using purified pig liver HPPD; enol-borate method |
Why This Matters
This quantitative difference establishes 2-acetyl-1,3-cyclohexanedione as a suitable negative control or reference standard in HPPD inhibition assays, rather than a candidate for herbicidal development, guiding proper experimental design.
- [1] BindingDB. BDBM50088797: 2-Acetyl-cyclohexane-1,3-dione. Affinity Data for 4-Hydroxyphenylpyruvate Dioxygenase (HPPD). IC₅₀ = 1.12E+4 nM. View Source
- [2] Fu, Y., et al. (2019). Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Frontiers in Chemistry, 7, 556. View Source
